1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea
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Overview
Description
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea is a synthetic organic compound that features a unique structure combining a pyrazole ring with a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea typically involves the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxaldehyde with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylurea moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone: This compound shares the pyrazole ring but differs in the functional groups attached.
(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol: Similar in structure but contains a hydroxyl group instead of the urea linkage.
Uniqueness
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea is unique due to its combination of a pyrazole ring with a phenylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19-14(11-7-8-11)9-13(18-19)10-16-15(20)17-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNOZXIXYHIXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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